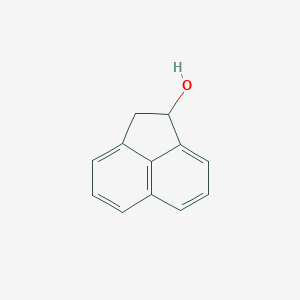

1-Acenaphthenol

概述

描述

1-Acenaphthenol (C₁₂H₁₀O) is a polycyclic aromatic alcohol derived from acenaphthene, a tricyclic hydrocarbon. It is a critical intermediate in the microbial degradation of acenaphthene and acenaphthylene by bacteria (e.g., Beijerinckia spp., Acinetobacter sp. AGAT-W) and fungi (e.g., Cunninghamella elegans) . Its formation via hydroxylation at the 1-position is the first step in pathways leading to acenaphthenequinone, catechol, and entry into the tricarboxylic acid cycle . Beyond biodegradation, this compound is widely utilized as a substrate for studying aldo-keto reductases (AKR1C enzymes) and dihydrodiol dehydrogenases, which are pivotal in drug metabolism and detoxification .

准备方法

Synthetic Routes and Reaction Conditions

1-Acenaphthenol can be synthesized through several methods. One common method involves the microbial metabolism and photolysis of acenaphthene. The process typically involves the use of specific microorganisms that can metabolize acenaphthene to produce this compound .

Another synthetic route involves the reduction of acenaphthenequinone using sodium borohydride in an alcohol solvent. The reaction is carried out under controlled conditions to ensure the selective reduction of the quinone to the corresponding alcohol .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of acenaphthenequinone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the quinone to the alcohol, yielding this compound .

化学反应分析

Types of Reactions

1-Acenaphthenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: The compound can be reduced to acenaphthene using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Acenaphthenequinone.

Reduction: Acenaphthene.

Substitution: Halogenated acenaphthenes or amine derivatives.

科学研究应用

Enzymatic Studies

1-Acenaphthenol serves as a substrate in enzymatic assays, particularly in studies involving aldo-keto reductases (AKRs). For example, it has been utilized to investigate the activity of AKR1C enzymes, which play a crucial role in drug metabolism and detoxification processes. In one study, the reduction of this compound was monitored spectrophotometrically to assess enzyme activity, highlighting its importance in metabolic studies .

Environmental Chemistry

In environmental science, this compound is involved in the biotransformation of polycyclic aromatic hydrocarbons (PAHs). Research has shown that certain bacterial strains can oxidize this compound, contributing to the degradation of PAHs in contaminated environments . This bioremediation potential emphasizes the compound's relevance in ecological studies and pollution management.

Chromatographic Applications

The compound is frequently used in chromatography for separating and analyzing complex mixtures. Its unique properties allow it to interact with various solvents and additives, such as β-cyclodextrin, enhancing separation efficiency during high-performance liquid chromatography (HPLC) analyses . This application is vital for detecting environmental pollutants and studying chemical interactions.

Case Study 1: Bacterial Oxidation

A significant study investigated the oxidation of this compound by crude cell extracts from Beijerinckia sp., demonstrating the microbial capability to convert this compound into other metabolites. The study provided insights into microbial pathways for PAH degradation, underscoring the potential for bioremediation strategies using specific bacterial strains .

Case Study 2: Cancer Research

In cancer research, this compound has been employed to evaluate xenobiotic metabolism in colon cancer cells. The compound was used to measure dihydrodiol dehydrogenase activity, contributing to understanding how dietary compounds influence cancer prevention mechanisms through metabolic pathways . This application highlights its significance in pharmacological studies.

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-Acenaphthenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to act as a substrate for dihydrodiol dehydrogenases, enzymes that play a role in the metabolism of polycyclic aromatic hydrocarbons . The hydroxyl group in this compound allows it to form hydrogen bonds with active sites of enzymes, facilitating its conversion to other metabolites .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional analogues of 1-acenaphthenol:

Key Observations :

- Oxidation Pathways: this compound is oxidized to 1-acenaphthenone and further to acenaphthenequinone, whereas 1-tetralol and 9-fluorenol follow distinct oxidation routes .

- Enzyme Specificity: AKR1C enzymes exhibit higher affinity for this compound compared to 1-tetralol and 9-fluorenol when NADP⁺ is the cofactor, but this preference reverses under NAD⁺-rich conditions .

Chromatographic Behavior

This compound exhibits unique retention properties in chromatographic systems modified with β-cyclodextrin (β-CD):

Mechanistic Insight: The strong adsorption of this compound in TLC is attributed to its optimal fit within β-CD’s hydrophobic cavity, leading to complex precipitation at subambient temperatures. This behavior contrasts with acenaphthylene and dimethylnaphthalenes, which exhibit weaker interactions .

Enzyme Kinetics and Inhibitor Responses

This compound serves as a model substrate for AKR1C isoforms, with kinetic parameters differing from other substrates:

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | pH Optimum |

|---|---|---|---|---|

| AKR1C1 | This compound | 200 | 500 | 7.0 |

| AKR1C1 | (S)-(−)-1-Indanol | 150 | 450 | 7.0 |

| AKR1C2 | This compound | 180 | 480 | 7.0 |

Inhibitor Sensitivity: Ruthenium-pyrithione complexes inhibit AKR1C enzymes more potently with this compound than with camphorquinone, highlighting substrate-dependent inhibition .

生物活性

1-Acenaphthenol, a hydroxylated derivative of acenaphthene, is a compound of interest due to its biological activity and potential applications in bioremediation and pharmacology. This article explores the biological activity of this compound, emphasizing its metabolic pathways, interactions with enzymes, and implications for environmental science.

Chemical Structure and Properties

This compound is characterized by a fused ring structure typical of polycyclic aromatic hydrocarbons (PAHs). Its molecular formula is C₁₀H₈O, and it features a hydroxyl group (-OH) that significantly influences its reactivity and biological interactions.

Oxidation Pathways

Research indicates that this compound is primarily produced through the microbial oxidation of acenaphthene. In studies involving human cytochrome P450 enzymes, notably P450 2A6 and P450 2A13, this compound was identified as a major product of acenaphthene metabolism. The turnover rates for the formation of this compound were found to be significant, with P450 2A6 showing a rate of 6.7 nmol product formed/min/nmol P450 .

Table 1 summarizes the oxidation rates of acenaphthene by various P450 enzymes:

| Enzyme | Turnover Rate (nmol/min/nmol P450) |

|---|---|

| P450 2A6 | 6.7 |

| P450 2A13 | 4.5 |

| P450 1B1 | 3.6 |

Biotransformation by Microorganisms

Several microorganisms have been reported to metabolize this compound. For instance, Cunninghamella elegans has been shown to convert acenaphthene into various metabolites, including this compound through benzylic hydroxylation . Furthermore, studies on Beijerinckia sp. demonstrated the ability to oxidize this compound in the presence of NAD(P)+, showcasing its potential in bioremediation processes .

Antioxidant Activity

This compound exhibits potential antioxidant properties. In vitro studies have shown that it can induce the expression of antioxidant response elements in colon cells, suggesting a role in protecting against oxidative stress . This property could be leveraged in developing dietary supplements or therapeutic agents aimed at reducing oxidative damage.

Bioremediation Potential

The compound's ability to undergo microbial degradation positions it as a candidate for bioremediation strategies targeting PAH pollutants. Enhanced bioremediation techniques utilizing fungi or bacteria capable of degrading acenaphthene and its derivatives could mitigate environmental contamination effectively .

Case Study: Microbial Degradation

A study conducted on contaminated soil demonstrated that specific microbial strains could degrade acenaphthene and its derivatives, including this compound. The engineered bioremediation process improved the degradation rates significantly compared to natural attenuation methods .

Case Study: Antioxidant Effects on Cancer Cells

In another investigation, treatment with this compound resulted in increased levels of detoxifying enzymes in human colon cancer cell lines. This suggests that it may play a role in chemoprevention by enhancing cellular defense mechanisms against carcinogens .

常见问题

Basic Question: What are the established methods for synthesizing and characterizing 1-acenaphthenol in laboratory settings?

Methodological Answer:

this compound (C₁₂H₁₀O) is synthesized via microbial oxidation of acenaphthene using strains like Beijerinckia sp., which produce metabolites such as this compound, 1-acenaphthenone, and acenaphthenequinone . Characterization involves:

- Physical properties : Melting point (145–148°C), density (1.290 g/cm³), and molecular weight (170.21 g/mol) .

- Spectroscopic analysis : Use of NMR and GC-MS to confirm hydroxylation and structural integrity of intermediates .

- Chromatographic validation : RP-HPLC or TLC to verify purity and monitor reaction progress .

Basic Question: How can researchers ensure reproducibility in experimental protocols involving this compound?

Methodological Answer:

- Standardized assays : Use this compound as a substrate in enzymatic assays (e.g., AKR1C enzymes) with defined buffer conditions (100 mM potassium phosphate, pH 7.0, 0.02% BSA, 2.3 mM NAD⁺) .

- Material sourcing : Procure ACS-grade reagents and validate purity via chromatographic retention factors (e.g., RF > 0.5 in RP-TLC) .

- Data documentation : Report raw data (e.g., dihydrodiol dehydrogenase activity tables) with error margins (± S.D.) and include trial experiments to confirm method robustness .

Advanced Question: What experimental designs are optimal for resolving contradictions in this compound’s chromatographic retention behavior?

Methodological Answer:

Contradictions between planar (TLC) and column (HPLC) chromatography arise from differences in stationary phase interactions and temperature effects:

- Variable testing : Compare retention factors (RF) in C-18 vs. C-30 columns at subambient temperatures (0–30°C) to assess adsorption kinetics .

- Mobile phase optimization : Use acetonitrile-water (35:65 v/v) with β-cyclodextrin (10 mM) to enhance enantiomeric separation (Rs = 1.62) .

- Validation : Cross-check results with circular dichroism to confirm elution order of (-)- and (+)-enantiomers .

Advanced Question: How can researchers validate this compound’s role as a substrate in kinetic studies of aldo-keto reductases (AKRs)?

Methodological Answer:

- Enzyme specificity : Standardize AKR1C1–3 activity using 200 µM this compound, 4% acetonitrile co-solvent, and NAD⁺ cofactor .

- Kinetic parameters : Calculate and via Michaelis-Menten plots, ensuring cytosolic extracts are free of interfering metabolites (e.g., dicumarol) .

- Control experiments : Compare activity in transfected vs. wild-type cells (e.g., 2008/C13* ovarian carcinoma cells) to confirm enzyme contribution .

Advanced Question: What mechanisms explain this compound’s biodegradation pathways in environmental systems?

Methodological Answer:

- Metabolic intermediates : Track hydroxylation to 1-acenaphthenequinone, followed by cleavage to naphthalene-1,8-dicarboxylic acid and salicylic acid via GC-MS .

- Enzyme profiling : Confirm pathway validity by detecting this compound dehydrogenase and catechol 1,2-dioxygenase in Acinetobacter sp. cell-free extracts .

- Tracer studies : Use -labeled this compound to map carbon flux into the TCA cycle .

Advanced Question: How should researchers address conflicting data in studies of this compound’s temperature-dependent retention?

Methodological Answer:

- Hypothesis testing : Evaluate if adsorption artifacts (e.g., peak broadening at 0°C) stem from stationary phase interactions or β-cyclodextrin complexation .

- Controlled replicates : Repeat experiments with standardized columns (15 cm C-18) and HPTLC plates to isolate temperature effects .

- Statistical analysis : Apply ANOVA to compare retention variances across temperatures and mobile phase compositions .

Advanced Question: What strategies improve the enantiomeric resolution of this compound in chiral separations?

Methodological Answer:

- Additive screening : Test native β-CD vs. hydroxypropyl derivatives in acetonitrile-water mobile phases to optimize enantioselectivity .

- Temperature modulation : Conduct separations at 0–30°C; lower temperatures enhance β-CD-analyte binding but may reduce column efficiency .

- Column comparison : Benchmark against chiral Pirkle-type columns under normal-phase HPLC to validate resolution efficiency .

Advanced Question: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

- Quantum mechanics (QM) : Calculate electron density maps to predict hydroxylation sites during microbial oxidation .

- Molecular docking : Simulate this compound binding to AKR1C2 active sites to rationalize substrate specificity .

- Kinetic simulations : Model Van’t Hoff plots (ln k vs. 1/T) to reconcile discrepancies in chromatographic retention data .

属性

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。